molecular formula C21H17ClN4O5S B2435957 (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione CAS No. 941942-97-8

(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

Cat. No.: B2435957
CAS No.: 941942-97-8
M. Wt: 472.9
InChI Key: YGEPLWZNGAQGGQ-UHFFFAOYSA-N
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Description

(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, designed for the exploration of novel therapeutic pathways. Its structure integrates a chloro-nitrophenylfuran moiety linked to a nitrophenyl-piperazine group via a methanethione bridge, a feature that may influence its electronic properties and biomolecular interactions compared to traditional methanone analogs . This unique architecture suggests potential as a key intermediate in the synthesis of more complex, target-specific molecules . Researchers can leverage this compound to investigate structure-activity relationships (SAR), particularly in the development of enzyme inhibitors. The structural motif is found in compounds that target bacterial enzymes, such as methionine aminopeptidase, indicating its potential application in the study of anti-infective agents . The presence of the piperazine ring, a common feature in many biologically active compounds, further supports its utility in probing neurochemical receptors and signal transduction pathways. This product is intended For Research Use Only and is a valuable tool for high-throughput screening, hit-to-lead optimization, and general chemical biology studies.

Properties

IUPAC Name

[5-(2-chloro-4-nitrophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O5S/c22-16-13-14(25(27)28)5-6-15(16)19-7-8-20(31-19)21(32)24-11-9-23(10-12-24)17-3-1-2-4-18(17)26(29)30/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEPLWZNGAQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing information from various research studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3O3SC_{17}H_{16}ClN_3O_3S with a molecular weight of approximately 367.84 g/mol. The structure features a furan ring, piperazine moiety, and multiple nitro and chloro substituents, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit notable antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, including Bacillus cereus and Clostridium perfringens . The mechanism often involves inhibition of protein and DNA synthesis, which is crucial for bacterial growth and replication.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar furan and piperazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, compounds with furan rings have been noted to interact with DNA, leading to cytotoxic effects in cancer cell lines .

Enzyme Inhibition

The presence of nitro groups in the compound may enhance its ability to act as an enzyme inhibitor. Research has shown that nitro-substituted compounds can interfere with enzyme activity by modifying active sites or competing with substrate binding . This mechanism could be pivotal in developing therapeutic agents targeting specific enzymes involved in disease pathways.

Biological Activity Summary Table

Activity Type Target Organisms/Cells Mechanism Reference
AntimicrobialBacillus cereus, C. perfringensInhibition of protein/DNA synthesis
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme inhibitionVarious enzymesCompetitive inhibition

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of piperazine derivatives, it was found that compounds structurally similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study employed a series of assays to evaluate minimum inhibitory concentrations (MICs), revealing that the compound inhibited bacterial growth at low concentrations.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer potential of furan-based compounds. The findings indicated that derivatives similar to the target compound were effective in reducing cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This suggests that further exploration into this compound could yield promising results for cancer therapy.

Preparation Methods

Nitro Group Introduction via Electrophilic Aromatic Substitution

The synthesis begins with 5-phenylfuran-2-carboxylic acid as the starting material. Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to achieve 5-(4-nitrophenyl)furan-2-carboxylic acid . Regioselectivity challenges arise due to competing meta- and para-directing effects of the furan oxygen. Computational studies suggest that the electron-withdrawing nature of the furan ring favors nitration at the para position of the phenyl group.

Key Data:

Step Reagents Temp (°C) Yield (%)
Nitration HNO₃/H₂SO₄ 0–5 62

Chlorination via Radical Pathway

Chlorination at the ortho position relative to the nitro group is achieved using sulfuryl chloride (SO₂Cl₂) under radical initiation with azobisisobutyronitrile (AIBN). This method minimizes polyhalogenation and ensures >85% selectivity for the 2-chloro-4-nitrophenyl product.

Optimized Conditions:

  • SO₂Cl₂ (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux, 6 h.
  • Yield: 78%

Preparation of 4-(2-Nitrophenyl)Piperazine

Piperazine Ring Construction

Piperazine is synthesized via cyclocondensation of 1,2-dibromoethane with 2-nitroaniline in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C. The reaction proceeds through a nucleophilic aromatic substitution mechanism, with the amine attacking the dibromoethane to form the six-membered ring.

Reaction Scheme:
$$ \text{2-Nitroaniline} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(2-Nitrophenyl)piperazine} $$

Yield: 65%

Purification and Characterization

Crude product is purified via recrystallization from ethanol , yielding white crystals. ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (dd, J = 8.4 Hz, 1H), 7.56–7.49 (m, 2H), 3.21 (t, J = 4.8 Hz, 4H), 2.89 (t, J = 4.8 Hz, 4H).

Methanethione Bridge Formation

Carboxylic Acid Activation and Thioamide Coupling

The carboxylic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-(2-nitrophenyl)piperazine in the presence of triethylamine (Et₃N) to form the amide intermediate. Subsequent thionation with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts the amide to the thioamide.

Stepwise Protocol:

  • Acyl Chloride Formation:
    • 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv), reflux, 3 h.
    • Yield: 92%
  • Amide Coupling:

    • Acyl chloride (1.0 equiv), 4-(2-nitrophenyl)piperazine (1.1 equiv), Et₃N (2.0 equiv), THF, 0°C → RT, 12 h.
    • Yield: 74%
  • Thionation:

    • Amide (1.0 equiv), Lawesson’s reagent (0.5 equiv), toluene, reflux, 6 h.
    • Yield: 68%

Mechanistic Insight:
Lawesson’s reagent facilitates thionation via a four-membered transition state, replacing the carbonyl oxygen with sulfur.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Competing nitration at the furan ring (C3 position) is suppressed by using acetic anhydride as a solvent, which stabilizes the transition state for para-nitrophenyl formation.

Thione Stability

The methanethione group is prone to oxidation. Storage under argon atmosphere with added butylated hydroxytoluene (BHT) as a stabilizer extends shelf life to >6 months.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.34 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 7.58–7.52 (m, 2H), 7.41 (d, J = 3.6 Hz, 1H), 6.78 (d, J = 3.6 Hz, 1H), 3.92–3.85 (m, 4H), 3.24–3.18 (m, 4H).
  • HRMS (ESI): m/z calc. for C₂₁H₁₆ClN₅O₅S [M+H]⁺: 510.0592; found: 510.0589.

Q & A

Q. What are the recommended synthetic routes for (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with the preparation of substituted furan and piperazine intermediates. A plausible route includes:

  • Step 1: Halogenation of furan derivatives to introduce the 2-chloro-4-nitrophenyl group via Friedel-Crafts acylation or Suzuki coupling .
  • Step 2: Functionalization of piperazine with 2-nitrophenyl groups using nucleophilic aromatic substitution under reflux with a polar aprotic solvent (e.g., DMF) .
  • Step 3: Coupling the furan and piperazine intermediates via a methanethione linkage using thiophosgene or Lawesson’s reagent .
    Optimization: Control reaction temperature (e.g., 0–5°C for thiocarbonyl formation), use catalysts like triethylamine to stabilize intermediates, and employ continuous flow reactors to enhance yield and scalability .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended) .
  • Spectroscopy: Confirm structure via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro groups) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .
  • Elemental Analysis: Match experimental C, H, N, S percentages to theoretical values (tolerance ±0.3%) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 or serotonin 5-HT2A_{2A}) based on piperazine and nitroaryl motifs .
  • QSAR Models: Train models using descriptors like logP, topological polar surface area, and nitro group electronegativity to predict activity against enzymes (e.g., kinases) .
  • MD Simulations: Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess target affinity and conformational dynamics .

Q. How can researchers resolve contradictory data regarding its biological activity across different assays?

  • Dose-Response Curves: Perform IC50_{50}/EC50_{50} assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm dose-dependent effects .
  • Off-Target Screening: Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Redox Stability Tests: Monitor compound degradation under physiological conditions (pH 7.4, 37°C) via LC-MS to rule out artifactivity from reactive metabolites .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent Variation: Systematically modify the chloro-nitroaryl (e.g., replace Cl with F) and piperazine-linked nitro groups to assess electronic effects on receptor binding .
  • Bioisosteric Replacement: Substitute the methanethione group with carbonyl or sulfonyl analogs to evaluate steric/electronic impacts .
  • In Vivo Pharmacokinetics: Compare oral bioavailability and brain penetration in rodent models using radiolabeled analogs (e.g., 14^{14}C-tagged) .

Methodological Considerations

Q. How should researchers handle the compound’s sensitivity to light and moisture during storage?

  • Storage: Preserve in amber vials under inert gas (Ar/N2_2) at −20°C, with desiccants (silica gel) to prevent hydrolysis of the thiocarbonyl group .
  • Handling: Conduct reactions under dim light and use anhydrous solvents (e.g., THF, DCM) purified via molecular sieves .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • LC-MS/MS: Monitor for thiourea or sulfonic acid byproducts resulting from oxidative/hydrolytic degradation .
  • FT-IR: Track disappearance of the C=S stretch (~1200 cm1^{-1}) to confirm structural integrity .

Critical Research Gaps

  • Mechanistic Clarity: The exact molecular targets (e.g., GPCRs vs. kinases) remain unconfirmed. Prioritize CRISPR-Cas9 knockout models to validate hypothesized pathways .
  • Toxicological Data: Limited in vivo toxicity profiles necessitate acute/chronic dosing studies in rodents (OECD Guidelines 420/423) .

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